molecular formula C9H16O3 B2764041 trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 1190073-76-7

trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B2764041
CAS No.: 1190073-76-7
M. Wt: 172.224
InChI Key: LCTPUJDUSKCUMZ-YUMQZZPRSA-N
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Description

trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol: is a chemical compound with the molecular formula C9H16O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of 4-hydroxycyclohexanone with ethylene glycol under acidic conditions to form the spiro compound. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is used as an intermediate in organic synthesis. Its unique spiro structure makes it a valuable building block for the synthesis of complex molecules.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe for investigating biochemical processes.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s spiro structure allows it to fit into enzyme active sites, modulating their activity. Pathways involved include metabolic and signaling pathways, where the compound can influence the rate of biochemical reactions.

Comparison with Similar Compounds

  • 4-Hydroxycyclohexan-1-one Monoethylene Ketal
  • 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol

Comparison: trans-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is unique due to its specific spiro structure and the presence of a methyl group at the 7th position. This structural uniqueness imparts distinct chemical and physical properties, making it more reactive in certain contexts compared to its analogs. The presence of the methyl group can influence its reactivity and interaction with other molecules, providing a basis for its diverse applications.

Properties

IUPAC Name

(7S,8S)-7-methyl-1,4-dioxaspiro[4.5]decan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-7-6-9(3-2-8(7)10)11-4-5-12-9/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTPUJDUSKCUMZ-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCC1O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2(CC[C@@H]1O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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